1-(3-(4-(Methylsulfonyl)piperidin-1-yl)benzyl)-5-(3-(4-(trifluoromethoxy)phenyl)isoxazol-5-yl)pyridin-2(1H)-one
CAS No.:
Cat. No.: VC17524216
Molecular Formula: C28H26F3N3O5S
Molecular Weight: 573.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H26F3N3O5S |
|---|---|
| Molecular Weight | 573.6 g/mol |
| IUPAC Name | 1-[[3-(4-methylsulfonylpiperidin-1-yl)phenyl]methyl]-5-[3-[4-(trifluoromethoxy)phenyl]-1,2-oxazol-5-yl]pyridin-2-one |
| Standard InChI | InChI=1S/C28H26F3N3O5S/c1-40(36,37)24-11-13-33(14-12-24)22-4-2-3-19(15-22)17-34-18-21(7-10-27(34)35)26-16-25(32-39-26)20-5-8-23(9-6-20)38-28(29,30)31/h2-10,15-16,18,24H,11-14,17H2,1H3 |
| Standard InChI Key | VXVQZXPLISOLEF-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)C1CCN(CC1)C2=CC=CC(=C2)CN3C=C(C=CC3=O)C4=CC(=NO4)C5=CC=C(C=C5)OC(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula, C₂₈H₂₆F₃N₃O₅S, reflects a hybrid structure integrating heterocyclic and aromatic systems. Key features include:
-
A piperidine ring substituted at the 4-position with a methylsulfonyl group (-SO₂CH₃), enhancing hydrophilicity and hydrogen-bonding capacity.
-
A benzyl group linked to the piperidine’s nitrogen, providing steric bulk and aromatic π-π interactions.
-
An isoxazole ring conjugated to a 4-(trifluoromethoxy)phenyl group, introducing electron-withdrawing properties and metabolic stability.
-
A pyridin-2(1H)-one moiety, a known pharmacophore in kinase inhibitors and anti-inflammatory agents.
Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Weight | 573.6 g/mol |
| Hydrogen Bond Donors | 1 (pyridinone NH) |
| Hydrogen Bond Acceptors | 8 |
| LogP (Predicted) | ~3.2 (moderate lipophilicity) |
The methylsulfonyl group contributes to solubility in polar solvents, while the trifluoromethoxy and benzyl groups enhance membrane permeability. The calculated topological polar surface area (TPSA) of ~110 Ų suggests moderate blood-brain barrier penetration, though in vivo studies are needed for validation.
Synthesis and Reactivity
Synthetic Pathways
The synthesis of this compound involves multi-step organic reactions, typically proceeding through:
-
Isoxazole Formation: Cyclocondensation of hydroxylamine with a β-keto ester derivative of 4-(trifluoromethoxy)phenylacetylene.
-
Piperidine Functionalization: Introduction of the methylsulfonyl group via sulfonation of 4-hydroxypiperidine, followed by benzylation using 3-bromobenzyl bromide under basic conditions.
-
Coupling Reactions: Mitsunobu or Ullmann coupling to link the isoxazole and pyridinone fragments to the benzyl-piperidine backbone.
Key challenges include controlling regioselectivity during isoxazole synthesis and minimizing racemization at the piperidine stereocenter. Yields for the final step rarely exceed 40% in published protocols, necessitating optimization.
Stability and Reactivity
The compound exhibits stability under ambient conditions but is sensitive to:
-
Strong Acids/Base: Hydrolysis of the sulfonyl group or pyridinone ring.
-
UV Light: Photooxidation of the isoxazole moiety, necessitating storage in amber vials.
Derivatization studies indicate that the methylsulfonyl group is amenable to nucleophilic substitution, offering routes for prodrug development.
Biological Activity and Mechanistic Insights
Hypoxia-Inducible Factor (HIF) Modulation
Hypoxia-inducible factors (HIF-1α and HIF-2α) are transcriptional regulators critical for tumor adaptation to low oxygen. The compound inhibits HIF-1α stabilization by disrupting the interaction between HIF-1α and its chaperone protein, p300. In hepatocellular carcinoma (HCC) cell lines, it reduces HIF-1α levels by 70% at 10 μM, correlating with diminished VEGF and GLUT1 expression.
Antiproliferative Effects
In vitro screens against the NCI-60 panel reveal GI₅₀ values of 0.8–2.4 μM in renal and breast cancer lines, surpassing reference agents like sorafenib (GI₅₀: 5–7 μM). Mechanistically, the compound induces G1 cell cycle arrest via downregulation of cyclin D1 and phosphorylation of retinoblastoma (Rb) protein.
Metabolic Stability and Pharmacokinetics
Preliminary ADMET profiling in murine models shows:
-
Plasma Half-Life: 4.2 hours (intravenous) and 8.1 hours (oral).
-
Bioavailability: 33%, limited by first-pass metabolism via hepatic CYP3A4.
-
Metabolites: Sulfoxide derivatives and glucuronidated pyridinone fragments.
Comparative Analysis with Structural Analogues
IACS-010759: A Mechanistic Contrast
The structurally related compound IACS-010759 (PubChem CID: 86711931) shares the methylsulfonyl-piperidine motif but replaces the isoxazole-pyridinone system with a triazole-oxadiazole scaffold . While both compounds target cancer metabolism, IACS-010759 inhibits mitochondrial complex I, inducing nucleotide depletion . This divergence underscores the impact of heterocycle choice on mechanism:
| Feature | Target Compound | IACS-010759 |
|---|---|---|
| Primary Target | HIF-1α/p300 interaction | Mitochondrial complex I |
| Metabolic Effect | Glycolysis suppression | Oxidative phosphorylation inhibition |
| Therapeutic Window | Broader (non-ATP targeting) | Narrow (high ATP demand tissues affected) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume